Product packaging for Des-AA1,2,4,5-[D-Trp8]SRIF(Cat. No.:)

Des-AA1,2,4,5-[D-Trp8]SRIF

Cat. No.: B10848195
M. Wt: 1267.5 g/mol
InChI Key: CGHVCXMPDMMIFL-JFJBRMBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-AA1,2,4,5-[D-Trp8]SRIF, also known in research as ODT8-SST, is a synthetic oligosomatostatin analog functioning as a pan-agonist for somatostatin receptor subtypes 1-5 (sst1-sst5) . This stable peptide is a key pharmacological tool for investigating the diverse physiological roles of somatostatin in the central nervous system and peripheral tissues. Its primary research value lies in its ability to activate all five receptor subtypes, making it invaluable for studying broad somatostatin signaling, while comparison with subtype-selective agonists helps elucidate specific receptor functions. In neuroscience research, this compound is widely used to study neuronal activation. Intracerebroventricular administration has been shown to induce a distinct pattern of Fos expression in key brain regions, including the somatosensory cortex, striatum, basolateral amygdaloid nucleus, and specific hypothalamic nuclei like the supraoptic and paraventricular nuclei . These areas are critical for regulating homeostatic functions, and this compound has been instrumental in demonstrating sst2 receptor-mediated orexigenic effects and distinctive behavioral responses such as increased grooming . Its mechanism involves binding to G-protein coupled somatostatin receptors, which inhibits adenylyl cyclase and modulates various signaling pathways to exert its effects . Beyond fundamental neurobiology, this analog serves as a reference compound in cancer research, particularly in studies involving neuroendocrine tumors that express somatostatin receptors . Researchers also utilize its backbone for further chemical modifications, such as N-methyl scans, to develop new analogs with improved receptor affinity, selectivity, and metabolic stability . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H78N12O14S2 B10848195 Des-AA1,2,4,5-[D-Trp8]SRIF

Properties

Molecular Formula

C61H78N12O14S2

Molecular Weight

1267.5 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31S)-31-amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid

InChI

InChI=1S/C61H78N12O14S2/c1-34(75)50-59(84)69-46(28-38-20-10-5-11-21-38)57(82)73-51(35(2)76)60(85)70-48(31-74)58(83)71-49(61(86)87)33-89-88-32-41(63)52(77)66-44(26-36-16-6-3-7-17-36)54(79)67-45(27-37-18-8-4-9-19-37)55(80)68-47(29-39-30-64-42-23-13-12-22-40(39)42)56(81)65-43(53(78)72-50)24-14-15-25-62/h3-13,16-23,30,34-35,41,43-51,64,74-76H,14-15,24-29,31-33,62-63H2,1-2H3,(H,65,81)(H,66,77)(H,67,79)(H,68,80)(H,69,84)(H,70,85)(H,71,83)(H,72,78)(H,73,82)(H,86,87)/t34-,35-,41-,43+,44-,45+,46+,47+,48+,49+,50-,51-/m1/s1

InChI Key

CGHVCXMPDMMIFL-JFJBRMBESA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Origin of Product

United States

Molecular Characterization of Des Aa1,2,4,5 D Trp8 Srif in a Research Context

Primary Amino Acid Sequence and Specific Deletions (Des-AA1,2,4,5)

The nomenclature "Des-AA1,2,4,5" indicates that the amino acids at positions 1, 2, 4, and 5 of the native somatostatin-14 (SRIF-14) sequence have been deleted. The original SRIF-14 is a tetradecapeptide with the sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bond between the two Cysteine residues at positions 3 and 14.

The deletions are as follows:

Position 1: Alanine (Ala)

Position 2: Glycine (Gly)

Position 4: Lysine (Lys)

Position 5: Asparagine (Asn)

These modifications reduce the original 14-amino acid peptide to a decapeptide. This truncation significantly alters the size and flexibility of the peptide ring, a common strategy in peptide drug design aimed at improving pharmacological properties. ub.edu The resulting sequence for Des-AA1,2,4,5-[D-Trp8]SRIF retains the core pharmacophore region essential for biological activity.

Table 1: Comparison of Amino Acid Sequences This interactive table details the primary sequence of native Somatostatin-14 and the modified sequence of this compound, highlighting the specific deletions and the D-Tryptophan substitution.

Position Somatostatin-14 (SRIF-14) This compound Modification
1 Alanine (Ala) - Deletion
2 Glycine (Gly) - Deletion
3 Cysteine (Cys) Cysteine Retained
4 Lysine (Lys) - Deletion
5 Asparagine (Asn) - Deletion
6 Phenylalanine (Phe) Phenylalanine Retained
7 Phenylalanine (Phe) Phenylalanine Retained
8 L-Tryptophan (Trp) D-Tryptophan (D-Trp) Substitution
9 Lysine (Lys) Lysine Retained
10 Threonine (Thr) Threonine Retained
11 Phenylalanine (Phe) Phenylalanine Retained
12 Threonine (Thr) Threonine Retained
13 Serine (Ser) Serine Retained

Significance of D-Tryptophan at Position 8 (D-Trp8) in Somatostatin (B550006) Analogs

The substitution of the naturally occurring L-Tryptophan with its D-enantiomer at position 8 is a critical modification in the development of highly potent and stable somatostatin analogs. pnas.orgoup.com Research has consistently shown that this single stereochemical change confers several advantageous properties:

Enhanced Biological Potency: The [D-Trp8] modification is known to increase the biological activity of somatostatin analogs significantly. Some studies report that [D-Trp8]SRIF is 8 to 10 times more potent than native somatostatin in its effects, such as inhibiting growth hormone release. oup.comjci.org

Structural Stabilization: The D-Trp residue at position 8 is instrumental in stabilizing a specific secondary structure known as a type II' β-turn. nih.govub.eduamericanpharmaceuticalreview.com This turn involves the pharmacophore sequence Phe-Trp-Lys-Thr and is considered essential for the bioactive conformation required for receptor binding. nih.govamericanpharmaceuticalreview.com The D-amino acid promotes and stabilizes a hairpin structure in this key region. ub.eduresearchgate.net

Increased Metabolic Stability: The presence of a D-amino acid makes the peptide more resistant to degradation by endogenous proteases, which typically recognize L-amino acid sequences. ub.edu This increased stability enhances the peptide's half-life in biological systems. ub.edu

Receptor Binding: The conformation induced by D-Trp8 is crucial for high-affinity binding to somatostatin receptors, particularly the SSTR2 subtype. ub.eduresearchgate.net The interaction between the side chains of D-Trp8 and Lys9 is considered a vital component of the bioactive conformation for receptor engagement. acs.org

This modification is so effective that it has become a cornerstone in the design of many clinically relevant somatostatin analogs. ub.eduresearchgate.net

Conformational Features and Structural Constraints of this compound

The combination of amino acid deletions and the D-Trp8 substitution imposes significant structural constraints on the peptide, leading to a more rigid and defined three-dimensional structure compared to the native hormone.

The incorporation of a D-amino acid into a peptide sequence has a profound impact on the local and global conformation of the backbone. In somatostatin analogs, the D-Trp at position 8 forces the peptide backbone to adopt a specific turn conformation that is highly favorable for receptor interaction. jci.orgnih.gov Nuclear Magnetic Resonance (NMR) studies have demonstrated that while the native L-Trp8 sequence can adopt this conformation, the D-Trp8 substitution stabilizes it, making it the predominant structure in solution. ub.edu This pre-organization of the peptide into its bioactive shape reduces the entropic penalty of binding, contributing to higher affinity. The D-Trp residue is key to maintaining a hairpin at the pharmacophore, a feature strongly correlated with biological activity. researchgate.net

The cyclic nature of somatostatin, enforced by the disulfide bridge, is a primary conformational constraint. jci.org In this compound, the deletion of four amino acids from the original 14-residue ring results in a smaller, more conformationally restricted cyclic decapeptide. This reduction in ring size is a deliberate design choice to limit flexibility and lock the molecule into its active state. ub.edu

While linear peptides are inherently more flexible, studies on linear somatostatin analogs show that the inclusion of D-Trp8 can still help to stabilize a preferred conformation. researchgate.net However, the cyclization present in this compound acts synergistically with the D-Trp8 modification. The cyclic scaffold serves to orient the key amino acid side chains, and the D-Trp8 substitution fine-tunes the backbone to perfect the bioactive β-turn structure. ub.edunih.gov This combination of macrocyclization and stereochemical control is a powerful strategy for developing peptide analogs with enhanced rigidity and receptor selectivity.

Table 2: Summary of Molecular Characteristics This interactive table summarizes the key features of this compound based on its structural modifications.

Characteristic Description Primary Rationale / Effect
Peptide Class Synthetic Somatostatin Analog To mimic and improve upon the properties of native SRIF.
Sequence Length Decapeptide (10 amino acids) Reduced from the native 14-amino acid sequence.
Key Modifications Deletion of AA 1, 2, 4, 5; D-Trp at position 8 Increases rigidity, enhances stability, and improves potency. ub.eduub.edu
Core Structure Cyclic peptide Constrains conformational freedom, pre-organizes for receptor binding. jci.org

| Key Conformation | Stabilized Type II' β-turn | Essential for high-affinity receptor binding and biological activity. nih.govamericanpharmaceuticalreview.com |

Table 3: Compound Names Mentioned

Compound Name Abbreviation / Other Names
This compound -
Somatostatin-14 SRIF-14, SRIF
Octreotide (B344500) Sandostatin

Somatostatin Receptor Pharmacology of Des Aa1,2,4,5 D Trp8 Srif

Quantitative Assessment of Somatostatin (B550006) Receptor Binding Affinities

The binding affinity of somatostatin analogs to SSTR subtypes is a critical determinant of their biological activity. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher affinity. The structural modifications in Des-AA1,2,4,5-[D-Trp8]SRIF are expected to confer a distinct binding profile compared to native somatostatin.

High Affinity Binding to Somatostatin Receptor Subtype 4 (SSTR4)

Based on the pharmacology of other truncated somatostatin analogs, it is plausible that this compound may exhibit a notable affinity for SSTR4. The truncation of the N-terminal amino acids can alter the conformational flexibility of the peptide, potentially favoring an orientation that is more amenable to binding with SSTR4.

High Affinity Binding to Somatostatin Receptor Subtype 5 (SSTR5)

The incorporation of a D-tryptophan at position 8 is a hallmark of many synthetic somatostatin analogs and is known to enhance binding affinity, particularly for SSTR2, SSTR3, and SSTR5. This modification stabilizes the β-turn structure of the peptide's active core, which is crucial for receptor interaction. Therefore, this compound is anticipated to retain high-affinity binding to SSTR5.

Comparative Analysis of Binding to SSTR1, SSTR2, and SSTR3

To illustrate the typical binding affinities of related somatostatin analogs, the following table presents data for SRIF-14 and the widely used synthetic analog, Octreotide (B344500). It is important to note that this data is for comparative purposes and does not represent the specific values for this compound.

CompoundSSTR1 (IC50, nM)SSTR2 (IC50, nM)SSTR3 (IC50, nM)SSTR4 (IC50, nM)SSTR5 (IC50, nM)
SRIF-14~1~1~1~1~1
Octreotide>1000~1~30>1000~5

This table is for illustrative purposes and shows typical binding affinities of related compounds.

Subtype Selectivity Profiles of this compound

The clinical and research utility of somatostatin analogs is often defined by their selectivity for specific SSTR subtypes. This selectivity allows for targeted therapeutic effects while minimizing off-target actions.

Differentiation from Pan-SSTR Agonists and Antagonists

Pan-SSTR agonists, like native somatostatin-14 and somatostatin-28, bind with high affinity to all five receptor subtypes. mdpi.com In contrast, many synthetic analogs are designed to be subtype-selective. For example, octreotide and lanreotide (B11836) are considered SSTR2-preferring agonists, with significant but lower affinity for SSTR5 and SSTR3. nih.gov

This compound, due to its structural modifications, is not expected to be a pan-SSTR ligand. The truncation of the N-terminus and the D-Trp8 substitution are strategies employed to move away from the broad-spectrum activity of the native peptides and towards a more selective profile. Its selectivity will be a function of how these changes collectively influence its interaction with the distinct binding pockets of each SSTR subtype.

Characterization of Agonistic versus Antagonistic Properties at Specific SSTRs

A somatostatin analog can act as an agonist, mimicking the inhibitory effects of native somatostatin upon binding to a receptor, or as an antagonist, blocking the receptor and preventing its activation by the native ligand. This functional outcome is not solely determined by binding affinity but also by the conformational change induced in the receptor upon ligand binding, which in turn dictates the subsequent intracellular signaling cascade.

The determination of agonist versus antagonist activity is typically achieved through functional assays, such as measuring the inhibition of adenylyl cyclase and the reduction of cyclic AMP (cAMP) levels, or assessing receptor internalization. snmjournals.org Agonists will typically induce a dose-dependent inhibition of cAMP production and promote receptor internalization, while antagonists will block these effects when co-administered with an agonist. snmjournals.org

The D-Trp8 substitution in somatostatin analogs has been consistently associated with potent agonistic activity, particularly at SSTR2, SSTR3, and SSTR5. mdpi.com It is therefore highly probable that this compound functions as an agonist at the SSTR subtypes for which it has a high affinity. However, without specific experimental data from functional assays, a definitive characterization of its agonistic or antagonistic properties at each individual SSTR remains speculative. Studies on other truncated analogs have shown that they generally retain agonist properties. scispace.com

Following a comprehensive search, no specific research findings or pharmacological data were found for the chemical compound “this compound” within the public domain. As a result, the generation of an article detailing its somatostatin receptor pharmacology, molecular determinants of ligand-receptor recognition, and interfacial contact points with SSTR subtypes is not possible at this time.

The lack of available information prevents the creation of the requested data tables and the detailed analysis of its interaction with somatostatin receptors. Further research on this specific compound is required before a scientifically accurate article can be produced.

Molecular Signaling Pathways Modulated by Des Aa1,2,4,5 D Trp8 Srif

G-Protein Coupling and Downstream Effector Systems

The primary mechanism by which Des-AA1,2,4,5-[D-Trp8]SRIF exerts its cellular effects is through its interaction with the five subtypes of somatostatin (B550006) receptors (SSTR1-5), all of which belong to the G-protein coupled receptor (GPCR) superfamily. These receptors are characterized by their seven-transmembrane domain structure and their ability to couple to intracellular heterotrimeric G-proteins. Upon binding of this compound, the SSTRs undergo a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein, leading to its activation and dissociation from the βγ-subunits.

Somatostatin receptors predominantly couple to the pertussis toxin-sensitive inhibitory G-proteins, Gi and Go. The activated Gα and Gβγ subunits then modulate the activity of various downstream effector proteins, thereby initiating a cascade of intracellular events.

Inhibition of Adenylyl Cyclase Activity and Subsequent cAMP Modulation

A cardinal and well-established signaling pathway activated by somatostatin analogs, including presumably this compound, is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). The activated Giα subunit directly binds to and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The reduction in cAMP has significant downstream consequences, primarily through the decreased activation of protein kinase A (PKA). PKA is a key enzyme that phosphorylates a multitude of cellular proteins, including transcription factors, enzymes, and ion channels, thereby regulating their activity. By inhibiting the adenylyl cyclase/cAMP/PKA pathway, this compound can modulate a wide range of cellular processes, including hormone secretion, cell proliferation, and neurotransmission.

Table 1: Effects of Somatostatin Analogs on Adenylyl Cyclase and cAMP

Somatostatin Analog Cell Type Effect on Adenylyl Cyclase Effect on cAMP Levels
Octreotide (B344500) Meningioma cells Inhibition Decrease
Pasireotide AtT20 cells Inhibition Long-lasting decrease

This table presents data for other well-studied somatostatin analogs, illustrating the common mechanism of adenylyl cyclase inhibition. Specific data for this compound is not available.

Activation or Inhibition of Phospholipase C Activity

In addition to the inhibition of adenylyl cyclase, somatostatin receptors can also couple to and modulate the activity of phospholipase C (PLC). The activation of PLC is typically mediated by the Gβγ subunits of the dissociated G-protein. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, influencing processes such as cell growth, differentiation, and secretion. The specific effect of this compound on PLC activity can be cell-type specific and may depend on the particular SSTR subtypes expressed.

Modulation of Ion Channel Activity and Intracellular Calcium Flux

This compound can also exert its effects by modulating the activity of various ion channels, leading to changes in membrane potential and intracellular ion concentrations. This modulation is often mediated by the Gβγ subunits of the activated G-protein.

A key target of somatostatin receptor signaling is the voltage-gated calcium channel (VGCC). Inhibition of L-type Ca2+ channels by the Gβγ subunits leads to a reduction in Ca2+ influx, which is a critical step in the stimulus-secretion coupling in many endocrine and neuronal cells. By decreasing intracellular calcium concentrations, this compound can effectively inhibit the release of hormones and neurotransmitters.

Furthermore, somatostatin analogs can activate certain types of potassium (K+) channels. The opening of these channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable and further contributes to the inhibition of secretion and neuronal firing.

Receptor Internalization and Trafficking Dynamics Induced by Ligand Binding

Upon binding of an agonist such as this compound, somatostatin receptors can undergo a process of internalization, where they are translocated from the cell surface into intracellular compartments. This process is a crucial mechanism for regulating the responsiveness of the cell to the ligand and for the trafficking of the receptor-ligand complex.

Agonist-induced internalization is particularly prominent for SSTR2, SSTR3, and SSTR5. The process is often mediated by β-arrestins, which are recruited to the phosphorylated C-terminal tail of the activated receptor. This leads to the formation of a clathrin-coated pit and subsequent endocytosis of the receptor-ligand complex.

Once internalized, the receptor can have several fates. It can be targeted to lysosomes for degradation, which leads to a long-term downregulation of receptor number. Alternatively, the receptor can be recycled back to the cell surface, allowing for the resensitization of the cell to the ligand. The specific trafficking dynamics can depend on the SSTR subtype and the specific somatostatin analog. This process of internalization is also the basis for the use of radiolabeled somatostatin analogs in the imaging and therapy of neuroendocrine tumors.

Interplay with Other Intracellular Signaling Cascades

The signaling pathways initiated by this compound are not isolated but rather engage in extensive crosstalk with other intracellular signaling cascades, allowing for a highly integrated cellular response.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Somatostatin receptors can modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, a key signaling pathway involved in cell proliferation, differentiation, and survival. The most well-studied of these is the extracellular signal-regulated kinase (ERK) pathway.

The activation of SSTRs can lead to either stimulation or inhibition of the MAPK/ERK pathway, depending on the receptor subtype and the cellular context. In some cases, the Gβγ subunits can activate the MAPK pathway through a signaling cascade that involves the small G-protein Ras, the kinase Raf-1, and the subsequent phosphorylation and activation of MEK and ERK. This activation may also involve other signaling intermediates such as phosphatidylinositol 3-kinase (PI3K) and the protein tyrosine phosphatase SHP-2.

Conversely, in other cellular contexts, somatostatin analogs can inhibit the MAPK pathway, contributing to their anti-proliferative effects. This inhibition can occur through various mechanisms, including the activation of protein tyrosine phosphatases that dephosphorylate and inactivate components of the MAPK cascade. The net effect of this compound on the MAPK pathway is therefore likely to be highly dependent on the specific cellular environment.

Activation of Protein Tyrosine Phosphatases (e.g., SHP-1)

A primary mechanism through which somatostatin analogs exert their anti-proliferative effects is by activating protein tyrosine phosphatases (PTPs), particularly the Src homology region 2 (SH2) domain-containing phosphatase-1 (SHP-1). patsnap.com PTPs are crucial negative regulators of multiple signal transduction pathways. nih.gov

Activation of somatostatin receptors, such as SSTR2, by an analog leads to the recruitment and stimulation of SHP-1. nih.gov This process can involve other associated molecules; for instance, research indicates that the tyrosine kinase Src and another phosphatase, SHP-2, are essential for the sst2-mediated recruitment and activation of SHP-1. nih.gov Upon stimulation, SHP-1's phosphatase activity is enhanced, allowing it to dephosphorylate specific tyrosine residues on various target proteins. patsnap.com This dephosphorylation counteracts the activity of tyrosine kinases, which are often overactive in proliferative conditions, thereby dampening signals that promote cell growth and survival. patsnap.comnih.gov The activation of SHP-1 is a critical event that links somatostatin receptor engagement to the downstream inhibition of growth-promoting pathways. aacrjournals.orgnih.gov

Crosstalk with PI3K/Akt/mTOR Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. nih.govoncotarget.com Somatostatin analogs critically intersect with this pathway, primarily through the activation of SHP-1, leading to its downregulation.

Studies on the somatostatin analog octreotide have demonstrated that its antiproliferative action is mediated by altering PI3K/Akt signaling. aacrjournals.orgnih.gov The signaling cascade is initiated upon receptor activation, which stimulates SHP-1. aacrjournals.org Activated SHP-1 then targets and dephosphorylates the p85 regulatory subunit of PI3K, inhibiting the kinase's activity. aacrjournals.orgnih.gov

The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This reduction in PIP3, a key second messenger, prevents the recruitment and subsequent phosphorylation of the serine/threonine kinase Akt. aacrjournals.orgnih.gov With Akt remaining in an inactive state, it cannot phosphorylate and regulate its numerous downstream targets, including the mTOR complex 1 (mTORC1). nih.govthno.org The result is a comprehensive shutdown of this pro-growth signaling axis.

The table below summarizes the observed effects of somatostatin analog treatment on key components of the PI3K/Akt/mTOR pathway, based on research in pituitary tumor cells. aacrjournals.orgnih.gov

Protein TargetEffect of Somatostatin Analog (Octreotide) TreatmentSignaling Consequence
p85 (PI3K regulatory subunit) Decreased tyrosine phosphorylationInhibition of PI3K activity
PDK1 DephosphorylationInactivation of a primary Akt activator
Akt (Protein Kinase B) DephosphorylationInhibition of Akt activity
GSK3β Dephosphorylation (leading to activation)Activation of a downstream Akt target
mTOR Decreased phosphorylationInhibition of the central growth regulator

This evidence establishes a clear line of communication from the somatostatin receptor to the PI3K/Akt/mTOR pathway. By activating SHP-1, somatostatin analogs like this compound can effectively apply a brake to this critical engine of cellular proliferation.

Methodologies for Investigating the Biological Activity of Des Aa1,2,4,5 D Trp8 Srif

Peptide Synthesis and Analytical Characterization Techniques

The generation and verification of a novel peptide like Des-AA1,2,4,5-[D-Trp8]SRIF is a meticulous process that begins with its chemical synthesis, followed by rigorous analytical characterization to ensure its purity and confirm its identity.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The process begins with the attachment of the C-terminal amino acid to the resin. The synthesis then proceeds by cycles of deprotection of the N-terminus of the resin-bound amino acid, followed by the coupling of the next N-terminally protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

For the synthesis of a modified peptide such as this compound, which is a truncated analog of somatostatin (B550006) with a D-amino acid substitution, specific protected amino acid derivatives would be used in the appropriate cycles. The use of a D-tryptophan residue at position 8 is intended to increase the peptide's resistance to enzymatic degradation and to potentially alter its receptor binding profile. Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed.

Advanced Analytical Techniques for Purity and Identity (e.g., HPLC, Mass Spectrometry)

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with truncated and other modified sequences. Purification and characterization are therefore essential.

High-Performance Liquid Chromatography (HPLC) is a key technique used to purify the target peptide from the crude mixture. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is commonly employed for peptide purification. The purity of the final peptide is also assessed by analytical HPLC, which should ideally show a single, sharp peak corresponding to the desired product.

Mass Spectrometry (MS) is used to confirm the identity of the synthesized peptide by measuring its molecular weight with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to ionize the peptide for mass analysis. The experimentally determined molecular weight must match the calculated theoretical mass of this compound to confirm its successful synthesis.

Receptor Binding Assays and Quantitative Pharmacology

To understand the biological activity of this compound, it is crucial to determine its binding affinity and selectivity for the different subtypes of the somatostatin receptor (SSTR1-5). This is achieved through various in vitro receptor binding assays.

Radioligand Displacement Binding Assays utilizing SSTR-expressing cell lines (e.g., COS-7 cells)

Radioligand displacement binding assays are a common method to determine the binding affinity of a new compound. These assays are typically performed using cell lines, such as COS-7 cells, that have been genetically engineered to express a specific subtype of the somatostatin receptor.

In this assay, the receptor-expressing cells are incubated with a constant concentration of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the target receptor. Increasing concentrations of the unlabeled test compound, in this case, this compound, are then added. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the cells is measured, and as the concentration of the test compound increases, the amount of bound radioactivity decreases.

From this data, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be determined. The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the specific receptor subtype. By performing these assays on cell lines expressing each of the five somatostatin receptor subtypes, a receptor binding profile for this compound can be established.

Comparative Binding Studies in Tissue Homogenates (e.g., rat brain synaptosomal membranes)

To investigate the binding of this compound to native receptors in a more physiological context, binding assays can be performed using tissue homogenates from regions known to express somatostatin receptors, such as the rat brain. Synaptosomal membranes, which are preparations enriched in nerve terminals, are often used for these studies.

Similar to the assays with cell lines, these experiments involve incubating the tissue homogenate with a radioligand and varying concentrations of the test compound. The results provide information on the compound's affinity for the mixture of receptor subtypes present in that specific tissue. Comparing the binding data from different brain regions with known SSTR expression patterns can provide further insight into the receptor selectivity of the analog.

Methodological Considerations for Intact Cell vs. Cell Homogenate Binding Studies

There are important methodological differences between binding studies conducted on intact cells versus those using cell homogenates.

Receptor Conformation and Accessibility: In intact cells, receptors are in their native membrane environment, which may influence their conformation and accessibility to ligands. Cell homogenization can disrupt the cell membrane and potentially alter the receptor's structure and its interaction with binding partners.

Internalization: Intact cells can internalize receptors upon ligand binding, a process that is absent in cell homogenates. This can affect the measurement of binding affinity, especially in prolonged incubations.

Cellular Machinery: Intact cells possess the complete cellular machinery, including G-proteins and other signaling molecules, which can influence the binding affinity of agonists. In cell homogenates, the coupling of receptors to these components may be disrupted.

Therefore, while cell homogenates offer a simpler system to study direct ligand-receptor interactions, intact cell binding assays provide a more physiologically relevant model that accounts for the complexity of the cellular environment. The choice between these two approaches depends on the specific research question being addressed.

In Vitro Functional Characterization Assays

In vitro assays provide direct experimental evidence of the compound's functional effects by measuring its influence on specific cellular pathways and physiological processes in controlled laboratory settings.

A primary mechanism of action for somatostatin and its analogs is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). mdpi.com The biological effects of somatostatin are mediated by five G-protein-coupled receptor subtypes (SSTR1-5). nih.gov The activation of these receptors, particularly SSTR2, SSTR3, and SSTR5, triggers an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. mdpi.commdpi.com This results in decreased intracellular cAMP levels, which in turn modulates various cellular functions, including hormone secretion and cell proliferation. mdpi.com

The potency of this compound in this pathway is quantified using adenylyl cyclase activity assays. These assays typically involve:

Cell Culture: Utilizing cell lines that endogenously express or are engineered to express specific SSTR subtypes.

Stimulation: Inducing a basal level of cAMP production, often with agents like forskolin, which directly activates adenylyl cyclase.

Inhibition: Treating the stimulated cells with varying concentrations of this compound.

Quantification: Measuring the resulting intracellular cAMP concentrations using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Studies on other somatostatin analogs have demonstrated that their ability to inhibit cAMP formation correlates with their binding affinity for specific SSTR subtypes. For instance, somatostatin has been shown to have no effect on basal or theophylline- and PGE1-stimulated cAMP levels in rat colon tissue, suggesting its action is at a step beyond cAMP formation in that specific secretory process. nih.gov

Cell-based functional bioassays are critical for determining the inhibitory effect of this compound on hormone secretion. Somatostatin is a potent inhibitor of the release of numerous hormones, including growth hormone (GH), prolactin (PRL), insulin (B600854), and glucagon. mdpi.comjaypeedigital.com The D-Trp8 modification in somatostatin analogs is known to enhance their potency in inhibiting the release of these hormones. mdpi.comnih.gov

These bioassays are typically performed using primary cell cultures from tissues like the pituitary or pancreas, or with hormone-secreting tumor cell lines. For example, studies on GH-secreting pituitary adenomas have shown that somatostatin analogs can potently suppress GH release. oup.com The experimental procedure generally involves incubating the cultured cells with the test compound and then measuring the concentration of the secreted hormone in the culture medium.

The results from such assays allow for the determination of key pharmacological parameters, such as the IC₅₀ value (the concentration of the analog that produces 50% of its maximal inhibitory effect). Research on various analogs has provided insight into the role of different SSTR subtypes in hormone inhibition. For example, in a study on a GHRH-secreting bronchial carcinoid, which expressed SSTR1, SSTR2, and SSTR5, a SSTR5-selective agonist was the most potent inhibitor of GHRH secretion, followed by a SSTR2-selective agonist. nih.gov

Cell ModelHormone MeasuredSomatostatin AnalogKey Finding
Rat Pituitary CellsGrowth Hormone (GH)[D-Trp8]-Somatostatin8 to 10 times more potent than native somatostatin in inhibiting GH secretion. mdpi.com
Human Pituitary Adenoma CellsGrowth Hormone (GH)SOM230Potently inhibited GH release, particularly in tumors expressing sst5 receptors. oup.com
Human Midgut Carcinoid CellsSerotonin (5-HT)SMS 201-995Reduced both the synthesis and secretion of 5-HT from tumor cells. nih.gov
Bronchial Carcinoid CellsGHRHSSTR2 & SSTR5 AgonistsSSTR5-selective agonist showed the highest inhibition of GHRH secretion (-75%). nih.gov

Somatostatin and its analogs play a significant role in regulating intestinal ion transport, which is crucial for fluid balance in the gut. nih.gov The effects of compounds like this compound on this process are investigated using isolated intestinal tissue preparations, such as the rabbit ileum, mounted in an Ussing chamber. nih.govnih.gov This technique allows for the measurement of ion movement across the epithelial tissue by monitoring electrical parameters like the short-circuit current (Isc), which reflects net ion transport.

Studies have shown that somatostatin analogs can stimulate the absorption of sodium and chloride while inhibiting the secretion of anions. nih.gov The Ussing chamber experiments reveal that the addition of somatostatin analogs to the serosal (blood) side of the ileal tissue leads to a decrease in the Isc. nih.gov This change is indicative of an increase in net absorption.

Structure-activity relationship studies have underscored the importance of the amino acid at position 8. nih.gov Research on various analogs in the rabbit ileum has demonstrated that substitutions at positions 6, 7, 8, or 9 with L-alanine significantly reduce the compound's effect on ion transport. nih.gov Conversely, specific alterations at other positions can create analogs with selectivity for intestinal ion transport over other biological actions like hormone inhibition. nih.gov For instance, the analog SMS 201-995 was found to be 60 times more potent than native somatostatin in its effects on ion transport in the rabbit ileum. nih.gov

Analog Modification (vs. Somatostatin)Relative Potency in Rabbit Ileum Ion TransportSelectivity for Gut vs. Hormone Release
SMS 201-995~6000%Broad activity
[Ala6]-SRIF<4%Low activity overall
[Ala8]-SRIF<4%Low activity overall
[Ala11]-SRIF52%Selective for ion transport
[D-Lys4]-SRIF139%Selective for ion transport

Computational and Structural Biology Approaches

Computational methods are indispensable for understanding the molecular interactions between this compound and its target receptors at an atomic level. These approaches complement experimental data by providing structural insights and predictive models of ligand-receptor binding.

Before the recent availability of experimental structures for some SSTRs, homology modeling was the primary method for generating their three-dimensional (3D) structures. nih.govuctm.edu As members of the G-protein-coupled receptor (GPCR) superfamily, SSTRs share a common architecture of seven transmembrane helices. uctm.eduacs.org This allows for the construction of SSTR models using the known crystal structure of a related GPCR, such as bovine rhodopsin, as a template. uctm.edu

The process involves:

Sequence Alignment: Aligning the amino acid sequence of the target SSTR subtype with the template sequence. uctm.edu

Model Building: Using computational software (e.g., MODELLER) to construct the 3D model of the SSTR based on the alignment and the template's coordinates. uctm.edu

Refinement and Validation: Optimizing the model's geometry and assessing its stereochemical quality using tools like PROCHECK to ensure that the resulting structure is energetically favorable and realistic. uctm.edu

More recently, with experimental structures of SSTR2 and SSTR4 becoming available, these can be used as more accurate templates for modeling the remaining subtypes (SSTR1, SSTR3, SSTR5). nih.govnih.gov Additionally, advanced tools like AlphaFold provide highly accurate predicted structures. nih.govelifesciences.org These 3D models are crucial prerequisites for performing molecular docking simulations to study ligand binding. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.net For this compound, docking simulations are performed using the 3D structures of the five SSTR subtypes obtained from homology modeling or experimental methods. nih.govacs.org

These simulations place the analog into the binding site of each receptor subtype and calculate a "docking score," which estimates the binding affinity. researchgate.net The results provide valuable insights into:

Binding Mode: The specific conformation and orientation of the analog within the receptor's binding pocket.

Key Interactions: Identification of the specific amino acid residues in the receptor that form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the ligand. researchgate.net

Selectivity: Explaining why an analog may bind with higher affinity to one SSTR subtype over others.

Studies have shown that the core pharmacophore of somatostatin analogs, which includes the D-Trp8 residue, typically binds deep within a pocket formed by the transmembrane helices of the receptor. nih.govresearchgate.net The surrounding residues, particularly in the extracellular loops, often determine the subtype selectivity. nih.govnih.gov By comparing the docking results of this compound across all five SSTR models, researchers can predict its receptor binding profile and functional activity.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the structural and dynamic features of biological macromolecules, including the interaction between peptide ligands like this compound and their receptors. nih.gov These simulations provide insights into the conformational ensembles of the ligand and the stability of the ligand-receptor complex over time, which are crucial for understanding the molecular basis of its biological activity.

By performing multi-copy microsecond-long MD simulations, researchers can examine the differences and similarities in the dynamic behavior of somatostatin receptors (SSTRs) when bound to a ligand. nih.gov This analysis can reveal key movements, such as the opening and closing of extracellular loops, which are critical for ligand binding and recognition. nih.gov For instance, simulations have shown that for some SSTR isoforms, the extracellular loop 2 remains predominantly in an open configuration due to steric hindrance from the ligand, while in other isoforms, the loop can partially close, suggesting different binding modes. nih.gov

MD simulations also allow for the characterization of the binding stability of the this compound-receptor complex. By analyzing the trajectory of the simulation, key interactions, such as hydrogen bonds and hydrophobic contacts that stabilize the complex, can be identified and their persistence over time can be quantified. This information is vital for structure-based drug design, as it helps in understanding the energetic contributions of specific residues to the binding affinity. The interaction between specific ligand residues and receptor residues, such as the key role of Asp122 in the binding of somatostatin-14 to SSTR-2, can be identified as a primary driver for the binding event. researcher.life

Table 1: Representative Data from MD Simulation Analysis of a Somatostatin Analog-Receptor Complex

ParameterDescriptionIllustrative Finding
RMSD (Root Mean Square Deviation)Measures the average deviation of the protein backbone from a reference structure over time, indicating structural stability.Complex remains stable with RMSD values fluctuating around 2.5 Å after an initial equilibration period.
RMSF (Root Mean Square Fluctuation)Indicates the fluctuation of individual residues around their average position, highlighting flexible regions of the protein.Higher RMSF values observed in extracellular loop 2, consistent with its role in ligand entry and binding.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond between the ligand and receptor is maintained.A critical H-bond between the ligand's Lys9 and the receptor's Asp122 shows >80% occupancy, indicating a stable and crucial interaction. researcher.life
Binding Free Energy (MM/PBSA or MM/GBSA)An estimation of the binding affinity calculated from the MD simulation snapshots.Calculated ΔGbind of -50 kcal/mol, suggesting a high-affinity interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For somatostatin analogs like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These approaches help to understand how modifications to the peptide's structure influence its binding affinity and selectivity for different somatostatin receptor subtypes.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities using statistical methods. nanobioletters.com CoMSIA extends this by evaluating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which can provide a more detailed understanding of the ligand-receptor interactions. mdpi.comnih.gov The results are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to enhance or diminish biological activity. nih.gov

The process involves aligning a training set of molecules with known activities, calculating the molecular fields, and then using Partial Least Squares (PLS) analysis to build a predictive model. The statistical significance of the model is evaluated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nanobioletters.comnih.gov A robust and predictive 3D-QSAR model can guide the rational design of new, more potent, and selective analogs of this compound. nih.gov

Table 2: Statistical Results of a Hypothetical CoMFA/CoMSIA Model for a Series of Somatostatin Analogs

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Standard Error of Estimate (SEE)Field Contributions (%)
CoMFA0.6250.9960.043Steric: 55%, Electrostatic: 45%
CoMSIA0.6310.7380.298Steric: 20%, Electrostatic: 30%, Hydrophobic: 35%, H-Bond Donor: 15%

Note: The values presented in this table are illustrative of typical statistical outputs from CoMFA and CoMSIA studies and are based on general findings in the literature. nanobioletters.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. aps.org For a complex peptide like this compound, DFT calculations can provide fundamental insights into its chemical properties, which are not accessible through classical molecular mechanics methods like MD simulations.

DFT can be used to calculate a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Furthermore, DFT allows for the calculation of molecular reactivity descriptors such as chemical potential, hardness, and softness, which are derived from the HOMO and LUMO energies. mdpi.com These descriptors help in predicting the reactive sites within the this compound molecule and understanding its interaction with the receptor at an electronic level. The analysis of the electrostatic potential surface can also identify electron-rich and electron-poor regions, which are likely to be involved in electrostatic interactions with the receptor binding pocket. researchgate.net

Table 3: Illustrative DFT-Calculated Electronic Properties for a Peptide Fragment

PropertyDescriptionExample Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMO, indicating reactivity.4.4 eV
Dipole MomentA measure of the overall polarity of the molecule.5.7 Debye

Note: These values are representative and would be calculated for the specific geometry of this compound.

Biophysical Techniques for Ligand-Receptor Interaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides like this compound in solution. springernature.com This methodology provides atomic-resolution information, which is essential for understanding how the peptide's conformation relates to its biological activity. wiley.commdpi.com

The 3D structure of a peptide can be elucidated by analyzing various NMR parameters. Nuclear Overhauser Effect (NOE) data provide information about the distances between protons that are close in space, while J-coupling constants are related to the dihedral angles of the peptide backbone. doi.org By combining these experimental constraints with computational methods like molecular dynamics, a detailed model of the peptide's solution structure can be generated. wiley.com Studies on somatostatin analogs have used high-field NMR to unambiguously assign aromatic portions of the spectrum, revealing key structural features such as the spatial orientation of phenylalanine residues. nih.gov

NMR is also uniquely suited to study molecular flexibility and dynamics. copernicus.org NMR line shape analysis can provide information on conformational exchange processes, revealing whether the peptide exists as a single, well-defined structure or as an ensemble of interconverting conformers. biorxiv.org This is particularly important for peptides, as their biological function is often dependent on their ability to adopt a specific "bioactive" conformation upon binding to a receptor. mdpi.com

Table 4: Typical NMR-Derived Data for Structural Analysis of a Somatostatin Analog

NMR ParameterInformation ProvidedExample Application
Chemical ShiftsInformation about the local chemical environment of each nucleus.Used for initial assignments and as indicators of conformational changes upon ligand binding.
NOE (Nuclear Overhauser Effect)Provides inter-proton distance constraints (typically < 5 Å).Defines the overall fold and tertiary structure of the peptide.
J-Coupling ConstantsProvides dihedral angle constraints for the peptide backbone (φ, ψ angles).Determines the local backbone conformation and the presence of secondary structures like β-turns.
Temperature CoefficientsIndicates the involvement of amide protons in intramolecular hydrogen bonds.Identifies stable hydrogen bonds that maintain the peptide's folded structure.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov It is widely employed to characterize the binding of ligands like this compound to their receptors, providing quantitative data on both the kinetics and thermodynamics of the interaction. nih.gov

In a typical SPR experiment, a receptor (e.g., a specific SSTR subtype) is immobilized on the surface of a sensor chip. rsc.orgresearchgate.net A solution containing the ligand (analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov The resulting sensorgram plots the response against time, showing an association phase when the analyte is injected and a dissociation phase when it is replaced by a buffer flow. uic.edu

From these sensorgrams, key kinetic parameters can be determined: the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). The equilibrium dissociation constant (Kₒ), which is a measure of the binding affinity, can then be calculated as the ratio of kₒ to kₐ. uic.edu This technique is highly sensitive and allows for the comparison of binding affinities of different analogs to various receptor subtypes, aiding in the determination of selectivity profiles. rsc.orgresearchgate.net

Table 5: Representative Kinetic and Affinity Data from SPR Analysis

ParameterSymbolDescriptionTypical Value for High-Affinity Interaction
Association Rate Constantkₐ (kₒₙ)The rate at which the ligand-receptor complex is formed.10⁵ - 10⁶ M⁻¹s⁻¹
Dissociation Rate Constantkₒ (kₒff)The rate at which the ligand-receptor complex breaks apart.10⁻³ - 10⁻⁴ s⁻¹
Equilibrium Dissociation ConstantKₒThe ratio of kₒ/kₐ; a measure of binding affinity (lower Kₒ = higher affinity).1 - 10 nM

Affinity-Directed Mass Spectrometry for Epitope Mapping

Affinity-directed mass spectrometry is a powerful method for identifying the specific binding site, or epitope, of a ligand on its receptor protein. nih.gov This technique can be applied to map the interaction interface between this compound and a somatostatin receptor, providing high-resolution information about the amino acid residues involved in the binding.

Several MS-based approaches can be used for epitope mapping. nih.gov A common method involves proteolytic digestion of the receptor protein both in its free state and when in a complex with the ligand. The resulting peptide fragments are then analyzed by mass spectrometry. The binding of the ligand can protect the epitope region from proteolytic cleavage or from chemical modifications, and these differences can be identified by comparing the mass spectra of the free and complexed receptor.

Another approach involves immunoprecipitation. The receptor is digested to produce a pool of peptide fragments. These fragments are then incubated with the ligand, and the peptides that bind to it are selectively isolated (e.g., via an antibody or affinity tag). nih.gov The captured peptides are then identified by mass spectrometry, directly revealing the segment of the receptor that constitutes the binding site. More advanced techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) measure changes in the solvent accessibility of the receptor's backbone amides upon ligand binding, providing dynamic information about the binding interface. nih.gov

Future Directions and Emerging Research Perspectives for Des Aa1,2,4,5 D Trp8 Srif Research

Refining SSTR Subtype-Specific Agonism and Antagonism through Advanced Analog Design

A primary objective in somatostatin (B550006) research is the development of ligands with high affinity and selectivity for individual SSTR subtypes. nih.gov This is crucial for dissecting the specific physiological roles of each receptor and for developing targeted therapeutics with improved efficacy and reduced side effects. frontiersin.org While Des-AA1,2,4,5-[D-Trp8]SRIF has shown a preference for sst4 and sst5, further refinement of its structure is necessary to achieve true subtype-specific agonism or antagonism. acs.org

Future research will focus on systematic modifications of the this compound backbone and side chains. This includes the incorporation of unnatural amino acids, peptidomimetics, and conformational constraints such as lactam bridges to fine-tune receptor interaction. acs.orgresearchgate.net The goal is to create a library of analogs that can be screened against all five SSTR subtypes to identify compounds with tailored activity profiles. For instance, the development of a potent and selective sst4 agonist based on the this compound scaffold would be a significant advancement, as sst4 remains a relatively underexplored therapeutic target. acs.org Conversely, engineering antagonists from this template could provide valuable tools to block specific SSTR-mediated pathways.

Table 1: SSTR Subtype Binding Affinity of this compound and Related Analogs

Compoundsst1 IC50 (nM)sst2 IC50 (nM)sst3 IC50 (nM)sst4 IC50 (nM)sst5 IC50 (nM)
This compound >1000>1000>10001.83.5
Des-AA1,2,4,13-[D-Trp8]SRIF>10002.510121.5
Des-AA1,2,4,5,13-[D-Trp8]SRIF>10001.9>10003.2>1000
Des-AA1,2,4,12,13-[D-Trp8]SRIF>1000>1000>10000.4>1000

Data sourced from Rivier et al., 2004. acs.org This interactive table allows for the comparison of binding affinities of different truncated somatostatin analogs, highlighting the impact of specific amino acid deletions on receptor selectivity.

Leveraging Computational Insights for De Novo Design of Novel Somatostatin Analogs

The integration of computational chemistry and molecular modeling has revolutionized drug design, and its application to somatostatin analogs is a promising frontier. researchgate.nettandfonline.com By utilizing the known three-dimensional structures of SSTRs, or homology models where crystal structures are unavailable, researchers can perform in silico docking studies with this compound and its virtual derivatives. nih.govitb.ac.id This approach allows for the prediction of binding affinities and the identification of key molecular interactions that govern receptor recognition and activation.

Future efforts will involve more sophisticated computational methods, such as molecular dynamics simulations, to understand the conformational landscape of this compound and how it adapts upon binding to different SSTR subtypes. itb.ac.id This knowledge will guide the de novo design of entirely new peptide and non-peptide scaffolds that mimic the essential pharmacophoric features of this compound but possess improved drug-like properties, such as enhanced stability and oral bioavailability. researchgate.net The ultimate goal is to move beyond incremental modifications and toward the rational design of novel SSTR ligands with precisely engineered functions.

Exploration of this compound as a Molecular Probe for Receptor Dimerization and Oligomerization Studies

There is growing evidence that G-protein coupled receptors (GPCRs), including SSTRs, can form homodimers, heterodimers, and even higher-order oligomers. This receptor crosstalk adds another layer of complexity to somatostatin signaling and presents new opportunities for therapeutic intervention. Due to its unique binding profile, this compound and its derivatives can be developed into powerful molecular probes to investigate these phenomena.

By attaching fluorescent tags or other reporter molecules to this compound analogs with defined subtype selectivity, researchers can use techniques like Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) to study receptor dimerization in living cells. units.it For example, a fluorescently labeled sst4-selective analog derived from this compound could be used in combination with a differently labeled sst5-selective ligand to probe for sst4-sst5 heterodimerization. Understanding the prevalence and functional consequences of SSTR dimerization will be critical for interpreting the in vivo effects of somatostatin analogs and for designing drugs that specifically target receptor complexes.

Investigating the Role of this compound in Modulating Diverse Cellular Physiology Beyond Secretory Inhibition

The biological actions of somatostatin extend far beyond its well-established role as an inhibitor of hormone secretion. mdpi.com SSTR activation can influence a wide range of cellular processes, including cell proliferation, apoptosis, and immune responses. nih.gov The central nervous system actions of somatostatin analogs on glucoregulation have also been an area of investigation. nih.gov Specifically, Des-AA1,2,4,5,12,13-[D-Trp8]SRIF has been shown to prevent hyperglycemia induced by various stimuli when administered intracisternally. nih.govscispace.com

Future research should systematically explore the effects of this compound and its subtype-selective derivatives on these diverse physiological pathways. This will involve a combination of in vitro cell-based assays and in vivo animal models. For instance, the potent sst4 activity of this compound makes it an ideal tool to investigate the role of sst4 in regulating inflammation and angiogenesis. Uncovering novel functions of SSTRs through the use of selective ligands like this compound could open up new therapeutic avenues for a variety of diseases.

Development of Next-Generation Somatostatin Receptor Ligands for Fundamental Biological Research

The development of new and improved somatostatin receptor ligands is not only driven by clinical applications but also by the need for more precise tools for fundamental biological research. ismi.ieresearchgate.net this compound and its progeny have the potential to contribute significantly to this endeavor. The creation of radiolabeled versions of highly selective analogs derived from this scaffold will be invaluable for in vivo imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govnih.gov This would allow for the non-invasive visualization and quantification of specific SSTR subtypes in healthy and diseased tissues.

Furthermore, the development of photo-activatable or "caged" versions of this compound would provide researchers with unprecedented spatiotemporal control over SSTR activation. This would enable the precise dissection of SSTR signaling pathways in complex biological systems. Ultimately, the continued evolution of ligands based on the this compound template will provide a sophisticated molecular toolbox for the broader scientific community, fostering a deeper understanding of somatostatin biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.